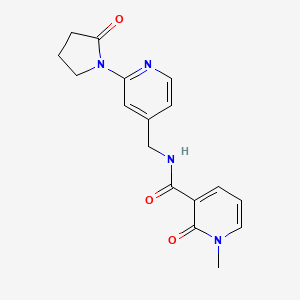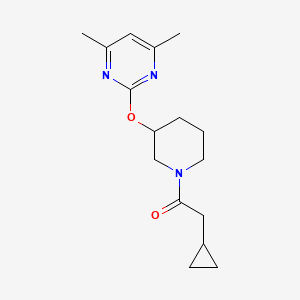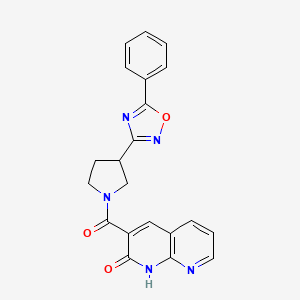
3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a unique structure combining a naphthyridine core with a pyrrolidine and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step often involves coupling the oxadiazole and pyrrolidine intermediates with the naphthyridine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic contacts, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- **3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-quinoline
Uniqueness
Compared to similar compounds, 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one stands out due to its unique combination of functional groups and structural motifs. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application.
Properties
IUPAC Name |
3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-19-16(11-14-7-4-9-22-17(14)23-19)21(28)26-10-8-15(12-26)18-24-20(29-25-18)13-5-2-1-3-6-13/h1-7,9,11,15H,8,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXYBFZWRKDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(NC4=O)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
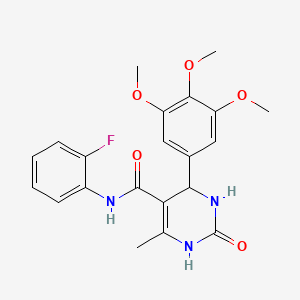

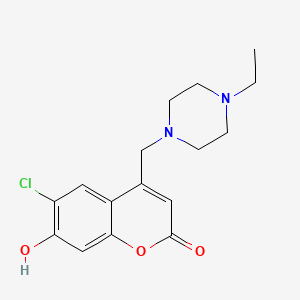
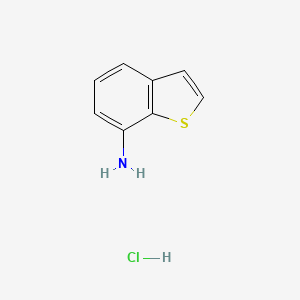
![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)
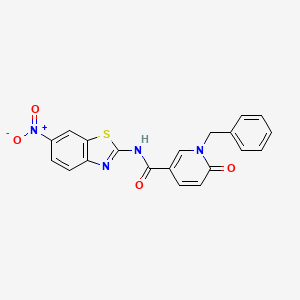
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661042.png)
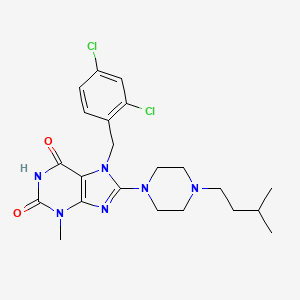
![(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride](/img/structure/B2661045.png)
![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2661047.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2661051.png)
